![molecular formula C17H21NO3S B4736203 N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide](/img/structure/B4736203.png)
N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide
Overview
Description
N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EPPB is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide exerts its effects by binding to a specific protein called Hsp90, which is involved in the regulation of various cellular processes, including cell division and proliferation. By inhibiting Hsp90, N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide can disrupt the signaling pathways that promote cancer cell growth and survival. Additionally, N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has also been shown to modulate the immune response, suggesting that it may have applications in immunotherapy.
Advantages and Limitations for Lab Experiments
N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for Hsp90. However, N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide also has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Careful experimental design and optimization are required to minimize these limitations and maximize the potential of N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide for scientific research.
Future Directions
There are several future directions for research on N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide. One area of interest is the development of more efficient and cost-effective synthesis methods for N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide and to identify potential off-target effects. Finally, there is a need for preclinical and clinical studies to evaluate the safety and efficacy of N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide in humans.
Scientific Research Applications
N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide can inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-2-21-17-13-7-6-9-15(17)10-8-14-18-22(19,20)16-11-4-3-5-12-16/h3-7,9,11-13,18H,2,8,10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYNWRRHPNTIRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCCNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-ethoxyphenyl)propyl]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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